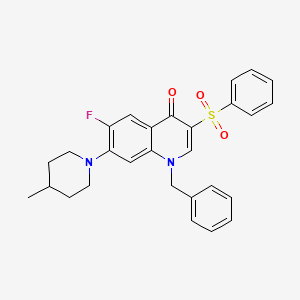

1-benzyl-6-fluoro-7-(4-methylpiperidin-1-yl)-3-(phenylsulfonyl)quinolin-4(1H)-one

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

The compound 1-benzyl-6-fluoro-7-(4-methylpiperidin-1-yl)-3-(phenylsulfonyl)quinolin-4(1H)-one is a quinoline derivative, which is a class of compounds known for their diverse biological activities. While the specific compound is not directly mentioned in the provided papers, the papers do discuss related quinoline derivatives and their synthesis, structure, and antibacterial properties, which can provide insights into the analysis of the compound of interest.

Synthesis Analysis

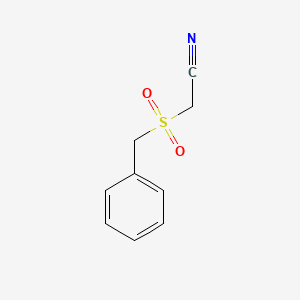

The synthesis of quinoline derivatives can be complex, involving multiple steps and various reaction conditions. For instance, the synthesis of 3-benzoyl-2-quinolinecarboxaldehyde, a related compound, involves the use of fluorogenic reagents for high-sensitivity chromatographic analysis of primary amines . Another related compound, 2-benzylsulfanyl-3-(4-fluoro-phenyl)-6-methyl-3H-quinazolin-4-one, was synthesized using the S-arylation method, which is noted for its simplicity and high conversion rates with short reaction times . These methods could potentially be adapted for the synthesis of the compound , considering the structural similarities.

Molecular Structure Analysis

The molecular structure of quinoline derivatives is crucial for their biological activity. The crystal structure of a related compound was determined to be orthorhombic with specific unit cell parameters . The non-hydrogen atoms in the structure were refined anisotropically, and the hydrogen atoms were placed theoretically. Such detailed structural analysis is essential for understanding the interactions of the compound with biological targets.

Chemical Reactions Analysis

Quinoline derivatives can undergo various chemical reactions, which are important for their functionalization and biological activity. The papers provided do not detail specific reactions for the compound of interest, but the synthesis and structural characterization of related compounds suggest that similar quinoline derivatives can be functionalized through reactions such as S-arylation . These reactions are likely to influence the chemical properties and potential biological activities of the compound.

Physical and Chemical Properties Analysis

The physical and chemical properties of quinoline derivatives are influenced by their molecular structure. For example, the crystal structure analysis provides information on the stability and solid-state properties of these compounds . The antibacterial evaluation of related compounds indicates that the structural features of quinoline derivatives are critical for their biological activity . The compound would likely exhibit similar properties, which could be explored through empirical studies and theoretical calculations.

Wissenschaftliche Forschungsanwendungen

Synthesis and Chemical Reactions

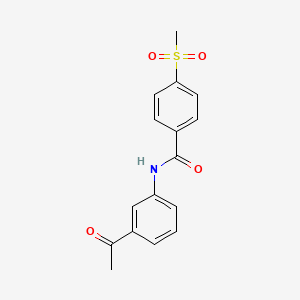

Research has explored the synthesis and chemical reactions of quinoline derivatives, highlighting methodologies for creating compounds with potential biological activity. One study demonstrated the selective hydrogenation of N-methylquinolinium salts to produce N-methylpiperidine derivatives, a process that could be related to the synthesis or modification of compounds like 1-benzyl-6-fluoro-7-(4-methylpiperidin-1-yl)-3-(phenylsulfonyl)quinolin-4(1H)-one (Hönel & Vierhapper, 1983). Another relevant reaction is the copper(II)-catalyzed remote sulfonylation of aminoquinolines, suggesting a method for introducing sulfonyl groups into the quinoline structure (Xia et al., 2016).

Molecular Structure Analysis

Studies on quinoline derivatives often include detailed analysis of their molecular structure. For instance, research on a new quinazolin-4-one derivative provided insights into its crystal structure and Hirshfeld surface analysis, which are crucial for understanding the molecular interactions and stability of such compounds (Geesi, 2020). Another study focused on the design and synthesis of a fluorescent probe based on the quinoline structure, indicating potential applications in bioimaging and molecular sensing (Ohshima et al., 2010).

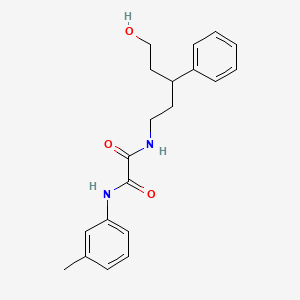

Antibacterial and Antitumor Activity

The biological activity of quinoline derivatives, including their antibacterial and antitumor properties, has been a significant area of research. For example, a study on the synthesis, antibacterial evaluation, and crystal structure of a quinazolin-4-one derivative highlighted its potential as an antibacterial agent (Geesi, 2020). Another investigation into benzo[d]thiazolyl substituted-2-quinolone hybrids discussed their design, synthesis, biological evaluation, and in-silico insights, pointing to their promise as anticancer and antimicrobial agents (Bolakatti et al., 2020).

Molecular Sensing and Photophysical Properties

Quinoline derivatives have also been researched for their photophysical properties and applications in molecular sensing. A study on the synthesis and biological activity of arylsulfonamide derivatives containing quinazolinone highlighted their potential in agricultural sciences as pesticides, demonstrating the versatility of quinoline derivatives in various applications (Zeng et al., 2016).

Eigenschaften

IUPAC Name |

3-(benzenesulfonyl)-1-benzyl-6-fluoro-7-(4-methylpiperidin-1-yl)quinolin-4-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H27FN2O3S/c1-20-12-14-30(15-13-20)26-17-25-23(16-24(26)29)28(32)27(35(33,34)22-10-6-3-7-11-22)19-31(25)18-21-8-4-2-5-9-21/h2-11,16-17,19-20H,12-15,18H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LETOKAUCPAZWBT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCN(CC1)C2=C(C=C3C(=C2)N(C=C(C3=O)S(=O)(=O)C4=CC=CC=C4)CC5=CC=CC=C5)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H27FN2O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

490.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(Z)-3-[5-(4-bromophenyl)-1H-pyrazol-4-yl]-2-cyano-N-(oxolan-2-ylmethyl)prop-2-enamide](/img/structure/B2508740.png)

![4-{[4-(2-Methoxyphenyl)piperazin-1-yl]methyl}benzoic acid](/img/structure/B2508741.png)

![N1-[2-(trifluoromethyl)phenyl]benzene-1,2-diamine](/img/structure/B2508742.png)

![5-[(2-Fluorophenyl)methyl]-1,3,4-oxadiazole-2-thiol](/img/structure/B2508748.png)

![(2,6-Dimethylmorpholino)(6-(4-fluorophenyl)-3-methylimidazo[2,1-b]thiazol-2-yl)methanone](/img/structure/B2508753.png)

![6-(4-benzylpiperidin-1-yl)-N-(4-fluorophenyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2508754.png)

![N-[(3-chlorophenyl)(cyano)methyl]-2-oxo-1,2,3,4-tetrahydroquinoline-4-carboxamide](/img/structure/B2508756.png)

![N-[3-(7-Methyl-1,4-thiazepan-4-yl)-3-oxopropyl]prop-2-enamide](/img/structure/B2508759.png)

![Ethyl 2-(ethylsulfanyl)-7-methyl-4-oxo-5-(pyridin-3-yl)-3,4,5,8-tetrahydropyrido[2,3-d]pyrimidine-6-carboxylate](/img/structure/B2508760.png)